3,8-Dibromo-1,10-phenanthroline-5,6-dione

Descripción general

Descripción

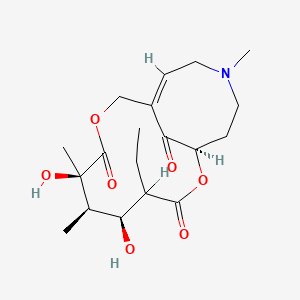

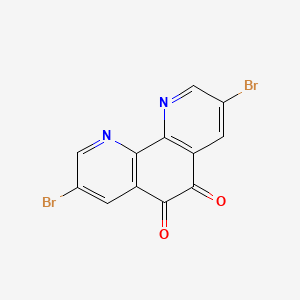

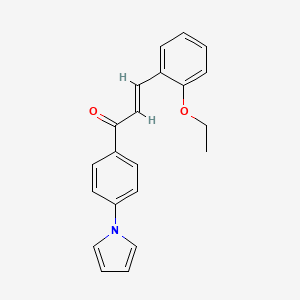

3,8-Dibromo-1,10-phenanthroline-5,6-dione is an organic compound with the molecular formula C12H4Br2N2O2 . It has an average mass of 367.980 Da and a monoisotopic mass of 365.863922 Da . It is also known as 1,10-Phenanthroline-5,6-dione,3,8-dibromo .

Synthesis Analysis

The synthesis of 3,8-Dibromo-1,10-phenanthroline-5,6-dione involves several steps . The process starts with the addition of 1,10-phenanthroline monohydrate, sulfur dichloride, pyridine, and 1-chlorobutane to a reaction container that has been purged with nitrogen . Bromine is then added dropwise while stirring . The mixture is heated under reflux for 6 hours . After cooling to room temperature, sodium hydroxide solution is carefully added until the pH of the solution reaches 5 .Molecular Structure Analysis

The molecular structure of 3,8-Dibromo-1,10-phenanthroline-5,6-dione consists of 12 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H .Physical And Chemical Properties Analysis

3,8-Dibromo-1,10-phenanthroline-5,6-dione has a density of 2.069 g/cm3 . Its melting point is greater than 300 °C (in methanol), and its boiling point is 538.186 °C at 760 mmHg .Aplicaciones Científicas De Investigación

- In biological analysis, DBPD is employed to determine copper (Cu) content. Its chelating properties allow it to form stable complexes with metal ions, making it useful for detecting and quantifying Cu ions in samples .

- Superoxide radicals play a role in oxidative stress and various diseases. Researchers use DBPD-based assays to assess superoxide levels and study antioxidant defenses .

- Medicinal chemists use it to create novel compounds with potential therapeutic applications. Its bromine atoms and phenanthroline scaffold contribute to diverse chemical transformations .

Metal Ion Detection and Quantification

Superoxide Radical Measurement

Medicinal Chemistry and Drug Synthesis

Safety and Hazards

The safety data sheet for 3,8-Dibromo-1,10-phenanthroline-5,6-dione advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

It’s known that 1,10-phenanthroline-5,6-dione (phendione), a related compound, forms cu (ii) and ag (i) phendione complexes, which show potent anti-fungal and anti-cancer activity .

Mode of Action

It’s known that phendione complexes of transition metals lead to the catalytic oxidation of nadh at low overpotential .

Biochemical Pathways

It’s known that phendione and its complexes have anti-pseudomonas aeruginosa action against both planktonic- and biofilm-growing cells .

Result of Action

It’s known that phendione and its complexes have anti-fungal and anti-cancer activity .

Action Environment

Propiedades

IUPAC Name |

3,8-dibromo-1,10-phenanthroline-5,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZAYEPOLKDKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dibromo-1,10-phenanthroline-5,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)

![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)

![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)